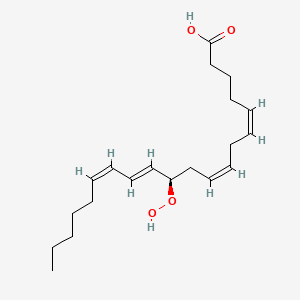
11(R)-Hpete
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11R-Hpete belongs to the class of organic compounds known as hydroperoxyeicosatetraenoic acids. These are eicosanoic acids with an attached hydroperoxyl group and four CC double bonds. Thus, 11R-hpete is considered to be an eicosanoid lipid molecule. 11R-Hpete is considered to be a practically insoluble (in water) and relatively neutral molecule. 11R-Hpete has been primarily detected in urine. Within the cell, 11R-hpete is primarily located in the membrane (predicted from logP) and cytoplasm. 11R-Hpete can be biosynthesized from icosa-5, 8, 12, 14-tetraenoic acid.
11(R)-HPETE is a HPETE. It has a role as a mouse metabolite. It derives from an icosa-5,8,12,14-tetraenoic acid. It is a conjugate acid of an 11(R)-HPETE(1-).
Scientific Research Applications
- Study of 11-Hydroperoxide Eicosanoid-Mediated Production from Arachidonic Acid in Brown Algae
- Subheading: Enzymatic Pathway Investigation in Saccharina angustata
- Abstract: This research conducted by Boonprab et al. (2019) aimed to identify the pathway for the production of 2(E),4(E)-decadienal from arachidonic acid (ARA) via 11-hydroperoxide eicosanoid (11-HPETE) in the brown alga, Saccharina angustata. The study involved three parts: biogeneration of 2(E),4(E)-decadienal in crude homogenates of fronds, determination of ARA as a precursor, and the production of 11-HPETE as an intermediate in the enzymatic process. It was found that 11-HPETE is produced from ARA and acts as an intermediate in the formation of 2(E),4(E)-decadienal via the lipoxygenase-hydroperoxide lyase pathway (Boonprab et al., 2019).
properties
Product Name |
11(R)-Hpete |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z,11R,12E,14Z)-11-hydroperoxyicosa-5,8,12,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-7-10-13-16-19(24-23)17-14-11-8-6-9-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/b9-6-,10-7-,14-11-,16-13+/t19-/m0/s1 |
InChI Key |
PCGWZQXAGFGRTQ-WXMXURGXSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)OO |
SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO |
Canonical SMILES |
CCCCCC=CC=CC(CC=CCC=CCCCC(=O)O)OO |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



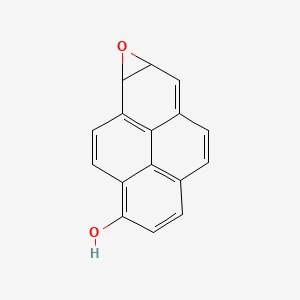

![3-[2-(Azepan-1-yl)ethyl]-6-propyl-1,3-benzothiazol-2-one](/img/structure/B1241033.png)


![[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-(4-methylphenyl)sulfonyl-5-oxopyrrolidine-2-carboxylate](/img/structure/B1241038.png)
![(2E)-N-{2-[(2E)-2-(1,3-benzodioxol-5-ylmethylene)hydrazino]-2-oxoethyl}-3-(2-methoxyphenyl)acrylamide](/img/structure/B1241040.png)
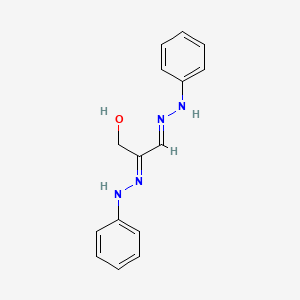
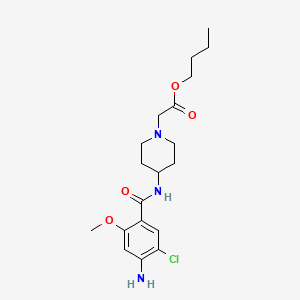
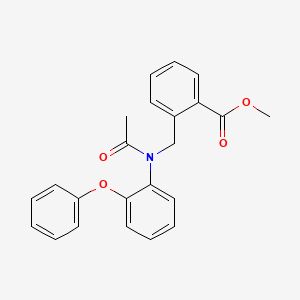
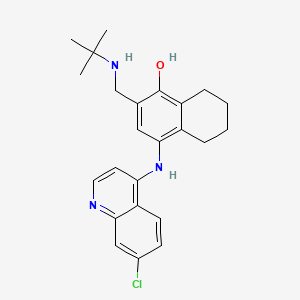


![1,3,3,5-Tetramethyl-6-azabicyclo[3.2.1]octane](/img/structure/B1241049.png)